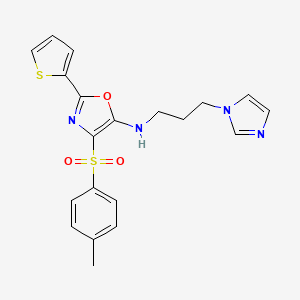

N-(3-咪唑-1-基丙基)-4-(4-甲基苯基磺酰)-2-噻吩-2-基-1,3-噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.

BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成技术

N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine等复杂分子的创建涉及复杂的合成途径。例如,与目标分子具有结构基序的咪唑并[1,2-a]吡啶的合成始于氨基吡啶和氯代酮的环化。此过程导致咪唑并[1,2-a]吡啶的形成,然后对其进行进一步改性以引入各种官能团,例如通过涉及亚砜挤出和随后用硫代双邻苯二甲酰亚胺处理的多步反应引入噻二唑 (Starrett等人,1989)。

亲电胺化

Kitamura、Chiba和Narasaka(2003年)演示的格氏试剂与2-咪唑烷酮O-磺酰氧肟的亲电胺化是一种引入含氮基团的关键方法。该技术允许将生成的亚胺转化为伯胺和N-甲基仲胺,展示了一种类似于目标化合物构建富氮分子的通用方法 (Kitamura、Chiba和Narasaka,2003)。

N-炔基化

Dunetz和Danheiser(2003年)描述了氨基甲酸酯、磺酰胺和手性恶唑烷酮和咪唑烷酮的N-炔基化的通用胺化策略。该方法能够合成各种取代的炔酰胺,它们是构建具有复杂含氮结构的分子(如目标化合物)的关键中间体 (Dunetz和Danheiser,2003)。

绿色化学和催化

绿色合成

使用布朗斯台德酸性离子液体作为催化剂的一锅法无溶剂合成四取代咪唑凸显了向更可持续和更环保的合成方法的推进。这种方法不仅符合绿色化学的原则,而且还展示了新型催化剂在合成富氮杂环中的效率和可重复使用性 (Davoodnia等人,2010)。

区域选择性合成

通过烯丙基磺酰胺和胺的顺序反应,区域选择性合成高度取代的咪唑是另一项值得注意的进展。此方法允许精确控制咪唑环上的取代模式,这对于微调所得分子的化学和生物学性质至关重要 (Yu、Deng和Cao,2015)。

作用机制

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-15-5-7-16(8-6-15)29(25,26)20-19(22-9-3-11-24-12-10-21-14-24)27-18(23-20)17-4-2-13-28-17/h2,4-8,10,12-14,22H,3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPWOISZLJQAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)

![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)

![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)

![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)